molecular formula C18H28N2O2 B6640489 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone

2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone

Cat. No. B6640489
M. Wt: 304.4 g/mol
InChI Key: XLRHCIPAERAWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone, also known as HU-308, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This molecule has shown promising results in preclinical studies for the treatment of various medical conditions, including pain, inflammation, and neurological disorders.

Mechanism of Action

2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses. 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to activate the CB2 receptor, leading to the inhibition of pro-inflammatory cytokine production and the induction of anti-inflammatory cytokine production.
Biochemical and Physiological Effects:
2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to have several biochemical and physiological effects. In preclinical studies, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to reduce inflammation and pain, as well as to have neuroprotective effects. 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone in lab experiments is its selectivity for the CB2 receptor, which allows for the study of the specific effects of CB2 receptor activation. Additionally, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone. One area of interest is the potential use of 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone in the treatment of inflammatory bowel disease, as preclinical studies have shown promising results in this area. Additionally, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone.

Synthesis Methods

The synthesis of 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone involves several steps, including the reaction of cyclopentanone with methylamine, followed by the reaction of the resulting intermediate with 1-methylpyrrole-2-carboxylic acid. The final step involves the reduction of the resulting intermediate with sodium borohydride to yield 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone.

Scientific Research Applications

2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been extensively studied for its potential therapeutic applications. In preclinical studies, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has shown promising results in the treatment of pain, inflammation, and neurological disorders. 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone has been shown to have analgesic effects by activating the CB2 receptor, which is involved in the modulation of pain perception.

properties

IUPAC Name

2-(1-hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-19-12-7-9-15(19)16-8-3-2-6-13-20(16)17(21)14-18(22)10-4-5-11-18/h7,9,12,16,22H,2-6,8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRHCIPAERAWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCCCN2C(=O)CC3(CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone

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